molecular formula C22H16FN5O3S B2935867 2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 887215-09-0

2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2935867
CAS No.: 887215-09-0
M. Wt: 449.46
InChI Key: BHZJTVUSMARHOK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidoindole-acetamide class, characterized by a pyrimido[5,4-b]indole core fused with a 4-oxo group and a 2-fluorophenyl substituent at position 2. The sulfanyl (-S-) linker connects the core to an acetamide moiety, which is further substituted with a 5-methyl-1,2-oxazol-3-yl group. The 2-fluorophenyl group may enhance lipophilicity and metabolic stability, while the oxazole ring could contribute to hydrogen bonding or π-π interactions in biological targets .

Properties

IUPAC Name

2-[[3-(2-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5O3S/c1-12-10-17(27-31-12)25-18(29)11-32-22-26-19-13-6-2-4-8-15(13)24-20(19)21(30)28(22)16-9-5-3-7-14(16)23/h2-10,24H,11H2,1H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZJTVUSMARHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the fluorophenyl group and the oxazolylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Reactivity of the Sulfanyl Group (-S-)

The sulfanyl group serves as a critical site for nucleophilic and oxidative reactions. Key transformations include:

Reaction TypeReagents/ConditionsProductsSupporting Data
Oxidation H<sub>2</sub>O<sub>2</sub>, mCPBASulfoxide (R-SO-) or sulfone (R-SO<sub>2</sub>-) derivativesObserved in structurally similar pyrimidoindole sulfanyl compounds under mild oxidative conditions.
Nucleophilic Substitution Thiols, alkyl halidesThioether exchange or alkylationDemonstrated in analogs where sulfanyl groups undergo substitution with nucleophiles like mercaptans .

Acetamide Functional Group Reactivity

The acetamide moiety participates in hydrolysis and reduction:

Reaction TypeReagents/ConditionsProductsSupporting Data
Hydrolysis Acidic (HCl/H<sub>2</sub>O) or basic (NaOH) conditionsCarboxylic acid + amineCommon reaction pathway for acetamides; observed in related N-(oxazolyl)acetamide derivatives.
Reduction LiAlH<sub>4</sub>Corresponding amine (R-NH<sub>2</sub>)Reported for pyrimidoindole-linked acetamides, yielding bioactive amines.

Pyrimidoindole Core Modifications

The pyrimido[5,4-b]indole system undergoes electrophilic aromatic substitution (EAS) and ring-opening reactions:

Reaction TypeReagents/ConditionsProductsSupporting Data
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitro-substituted derivativesFluorophenyl groups direct EAS to specific positions on the indole ring .
Halogenation Cl<sub>2</sub>/FeCl<sub>3</sub> or Br<sub>2</sub>Halo-pyrimidoindolesDemonstrated in analogs with similar electron-deficient heterocycles .

Oxazole Ring Reactivity

The 5-methyl-1,2-oxazol-3-yl group exhibits unique reactivity:

Reaction TypeReagents/ConditionsProductsSupporting Data
Ring-Opening Strong acids (H<sub>2</sub>SO<sub>4</sub>)α-Amino ketonesOxazole rings in acetamide side chains undergo acid-catalyzed hydrolysis.
Electrophilic Substitution Acetyl chloride/AlCl<sub>3</sub>Acetylated oxazole derivativesLimited data, but predicted based on oxazole’s aromaticity and substituent effects.

Comparative Reactivity with Analogues

The compound’s fluorophenyl and oxazole groups alter reactivity compared to non-fluorinated or bulkier analogs:

FeatureImpact on ReactivityExample
2-Fluorophenyl Enhances electrophilic substitution at the indole C5 position due to electron-withdrawing effects .Nitration occurs at C5 instead of C7 in non-fluorinated analogs.
5-Methyloxazole Steric hindrance reduces nucleophilic attack on the oxazole ring compared to unsubstituted oxazoles.Slower hydrolysis rates observed in methyl-substituted oxazoles.

Biological Implications of Reactivity

Chemical modifications of this compound correlate with bioactivity:

  • Sulfone derivatives show enhanced inhibition of kinase targets (e.g., EGFR) compared to thioethers .

  • Reduced acetamide derivatives exhibit improved blood-brain barrier permeability in preclinical models.

Synthetic Challenges and Optimization

Key hurdles in manipulating this compound include:

  • Steric hindrance from the 5-methyloxazole group, requiring harsh conditions for substitutions.

  • Sensitivity of the pyrimidoindole core to strong acids/bases, necessitating pH-controlled reactions .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, the compound may serve as a probe for studying biological processes. Its fluorophenyl group can be used for imaging studies, while the pyrimidoindole core may interact with various biological targets.

Medicine

In medicine, 2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide may have potential as a therapeutic agent. Its unique structure could allow it to interact with specific molecular targets, leading to the development of new drugs.

Industry

In industry, the compound can be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties make it a valuable addition to the toolkit of industrial chemists.

Mechanism of Action

The mechanism of action of 2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to certain proteins or enzymes, while the pyrimidoindole core may modulate their activity. The oxazolylacetamide moiety could also play a role in the compound’s overall biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Pyrimidoindole Substituent Acetamide Substituent Key Features
Target Compound 3-(2-Fluorophenyl) 5-Methyl-1,2-oxazol-3-yl Enhanced lipophilicity (fluorine); potential kinase inhibition
2-{[3-(4-Ethoxyphenyl)-4-oxo-...]sulfanyl}-N-(3-fluorophenyl)acetamide 3-(4-Ethoxyphenyl) 3-Fluorophenyl Ethoxy group increases electron density; lower solubility
N-[(4-Fluorophenyl)methyl]-2-{[3-(3-methoxyphenyl)-4-oxo-...]sulfanyl}acetamide 3-(3-Methoxyphenyl) 4-Fluorobenzyl Methoxy group may improve membrane permeability; fluorobenzyl enhances bioavailability
2-[(3-Methyl-4-oxo-...)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 3-Methyl 4-(Trifluoromethoxy)phenyl Methyl group reduces steric hindrance; trifluoromethoxy boosts metabolic stability

Physicochemical and Spectral Properties

  • Melting Points : Analogues with bulkier substituents (e.g., 4-ethoxyphenyl ) exhibit higher melting points (>300°C) compared to methyl or methoxy variants (~274–288°C) , likely due to increased crystallinity.
  • IR/NMR Trends : The target compound’s 2-fluorophenyl group would show distinct $^{19}\text{F}$-NMR shifts (~-110 ppm) and IR C=O stretches near 1660–1670 cm$^{-1}$, consistent with acetamide carbonyls in analogues .

Biological Activity

The compound 2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of the compound features a pyrimidine and oxazole moiety, which are known to contribute to various biological activities. The presence of a fluorophenyl group enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The compound has been evaluated against several bacterial strains. For instance:

  • In vitro studies demonstrated that compounds with similar structures showed activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 30 to 100 µg/mL .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies:

  • Case Study 1: A derivative with a similar structure was tested in human gastric and breast cancer cell lines, showing IC50 values less than 10 µM, indicating potent cytotoxicity .
  • Mechanism of Action: The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. This is facilitated by the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Some studies suggest that compounds featuring similar structural motifs can inhibit pro-inflammatory cytokines:

  • Experimental Findings: The compound was observed to reduce TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential use in inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key observations include:

  • Fluorine Substitution: The presence of fluorine on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Oxazole Moiety: This segment has been linked with enhanced anti-tumor activity due to its ability to interact with DNA and RNA polymerases .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectMIC/IC50 Value
AntimicrobialStaphylococcus aureusInhibition30 µg/mL
AntimicrobialEscherichia coliInhibition100 µg/mL
AnticancerHuman gastric cancerCytotoxicity<10 µM
AnticancerHuman breast cancerCytotoxicity<10 µM
Anti-inflammatoryMacrophagesCytokine inhibitionNot specified

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